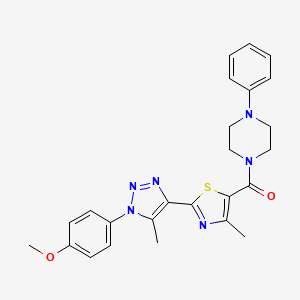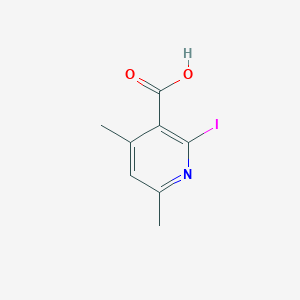
2-Iodo-4,6-dimethylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Iodo-4,6-dimethylpyridine-3-carboxylic acid”, also known as IDPCA, is a heterocyclic compound of the pyridine family . It has a molecular weight of 277.06 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 2-iodo-4,6-dimethylnicotinic acid . The InChI code is 1S/C8H8INO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 277.06 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Synthesis
2-Iodo-4,6-dimethylpyridine-3-carboxylic acid and its derivatives have been explored for their catalytic roles in organic synthesis. For example, 4-(Dimethylamino)pyridine has been reported as an excellent catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids. This catalysis affords γ-lactones, δ-lactones, or both under neutral conditions at room temperature, showcasing the effect of substrate structures on iodolactonisation and proposing a catalytic mechanism (Chuisong Meng et al., 2015).
Role in Oxidation Reactions and Recyclable Reagents
The oxidation of 2-iodopyridines, including derivatives of 2-Iodo-4,6-dimethylpyridine-3-carboxylic acid, leads to the formation of 2-iodylpyridines. These compounds have been prepared by oxidation with 3,3-dimethyldioxirane, and their structures confirmed by X-ray diffraction analysis. Notably, 2-Iodyl-3-propoxypyridine demonstrates moderate solubility in organic solvents and serves as a recyclable reagent for the oxidation of sulfides and alcohols, highlighting the potential for sustainable chemistry applications (A. Yoshimura et al., 2011).
Supramolecular Chemistry and Crystal Engineering
In supramolecular chemistry, carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs are crucial for constructing organized structures. These motifs, involving molecules with both carboxylic acid and pyridine functional groups, have been observed to coexist in structures with a 1:1 molar ratio. This dual functionality enables the formation of unique hydrogen-bonded tetramer units and chains in polymorphs, illustrating the nuanced balance between competing hydrogen-bonding interactions (S. Long et al., 2014).
Eigenschaften
IUPAC Name |
2-iodo-4,6-dimethylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMDAJFIKCMGJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)I)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

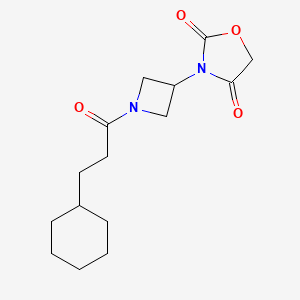
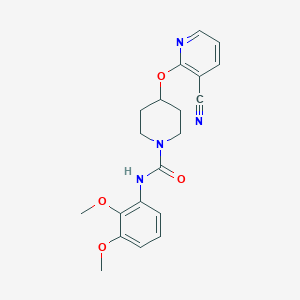
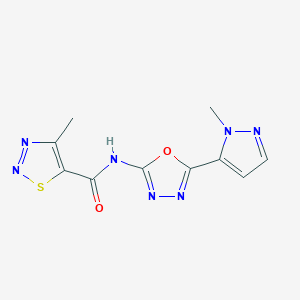
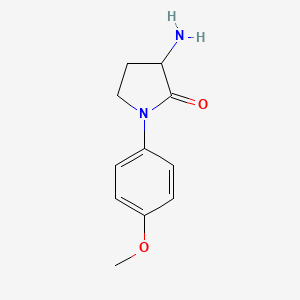
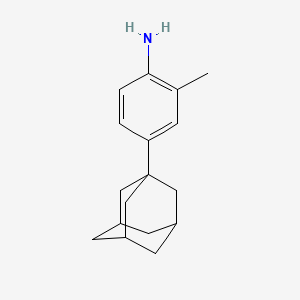
![8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B2384862.png)

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2384865.png)
![(E)-ethyl 3-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384868.png)
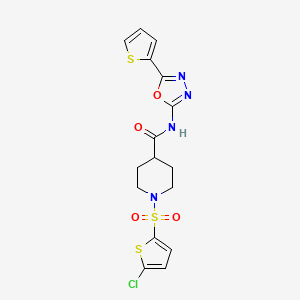
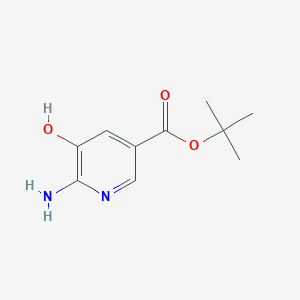
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2384872.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)
